1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate
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Overview
Description
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1’-biphenyl]-4-yl}formamido)acetate is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a biphenyl moiety, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1’-biphenyl]-4-yl}formamido)acetate typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with an appropriate esterifying agent to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1’-biphenyl]-4-yl}formamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1’-biphenyl]-4-yl}formamido)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1’-biphenyl]-4-yl}formamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate: Shares a similar cyanocyclohexyl group but differs in the aromatic moiety.
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methylphenyl)acetate: Similar ester linkage but with a different aromatic substituent.
Uniqueness
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1’-biphenyl]-4-yl}formamido)acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-phenylbenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-18(23(30)28-25(17-26)14-6-3-7-15-25)32-22(29)16-27-24(31)21-12-10-20(11-13-21)19-8-4-2-5-9-19/h2,4-5,8-13,18H,3,6-7,14-16H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQJSXVPINQYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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